1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one
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Overview
Description
1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one is an organic compound with the molecular formula C9H6ClFO It is a member of the chalcone family, characterized by the presence of a phenyl ring substituted with chlorine and fluorine atoms, and a propenone group
Mechanism of Action
Mode of Action
It is known that the compound contains a prop-2-en-1-one group, which is a common structural motif in many bioactive compounds . This suggests that 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one may interact with its targets through similar mechanisms, potentially involving covalent bonding or intermolecular interactions.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Addition: The double bond in the propenone group can undergo addition reactions with hydrogen halides or halogens to form haloalkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. It is being explored for its ability to inhibit certain enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Comparison with Similar Compounds
1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has similar structural features but with different substituents on the phenyl rings. It exhibits distinct chemical reactivity and biological activity.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: This chalcone derivative contains a thiophene ring, which imparts unique electronic properties and reactivity.
(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one:
The uniqueness of this compound lies in its specific combination of chlorine and fluorine substituents, which influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALBQFHYIUARAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=C(C=CC=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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